
Acide 2-((tétrahydrofuran-3-yl)méthoxy)isonicotinique
Vue d'ensemble
Description
“2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid” is a compound that contains a tetrahydrofuran moiety and an isonicotinic acid moiety . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Tetrahydrofuran (THF) is an organic compound classified as a cyclic ether .
Applications De Recherche Scientifique
Synthèse de dérivés tétrahydrofuranes fonctionnalisés
Le composé peut être utilisé dans la synthèse de dérivés tétrahydrofuranes fonctionnalisés . Une stratégie en trois étapes est proposée pour la fonctionnalisation du groupe méthyle du 2,5-diméthylfurane, comprenant l'ouverture de cycle du 2,5-diméthylfurane en 2,5-hexanedione, sa condensation aldolique ultérieure avec des aldéhydes, et l'hydrogénation-cyclisation de l'intermédiaire de condensation pour générer du tétrahydrofurane alkylé .
2. Bioactivité et synthèse de dérivés de benzofurane Le composé peut jouer un rôle dans la bioactivité et la synthèse de dérivés de benzofurane . Les composés de benzofurane sont une classe de composés qui sont omniprésents dans la nature. De nombreuses études ont montré que la plupart des composés de benzofurane ont de fortes activités biologiques telles que des activités antitumorales, antibactériennes, antioxydantes et antivirales .
Hétérocyclisation sonochimique
Le composé pourrait potentiellement être utilisé dans l'hétérocyclisation sonochimique . Ce processus implique l'utilisation d'ondes sonores pour induire des réactions chimiques.
Conversion en précurseurs de carburant diesel
Le composé pourrait être utilisé comme catalyseur pour la conversion du 2-méthylfurane en précurseurs de carburant diesel .
Formation de 2,5-trans-tétrahydrofuran-3-one
Le composé pourrait être utilisé dans la formation de 2,5-trans-tétrahydrofuran-3-one . Ce processus implique l'époxydation stéréospécifique de l'alcool bishomoallylique utilisant VO (acac)2 .
Analyse Biochimique
Biochemical Properties
2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of pyridinecarboxylic acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions.
Cellular Effects
The effects of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of certain cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and other proteins.
Molecular Mechanism
At the molecular level, 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of pyridinecarboxylic acids . This inhibition can result in altered metabolic flux and changes in the levels of various metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the pyridinecarboxylic acid metabolism . These interactions can influence the overall metabolic flux and the levels of various metabolites. The compound can also be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites.
Transport and Distribution
The transport and distribution of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of 2-((Tetrahydrofuran-3-yl)methoxy)isonicotinic acid is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the mitochondria, where it can influence energy metabolism and other mitochondrial functions.
Propriétés
IUPAC Name |
2-(oxolan-3-ylmethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-1-3-12-10(5-9)16-7-8-2-4-15-6-8/h1,3,5,8H,2,4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAYPTATJRTRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


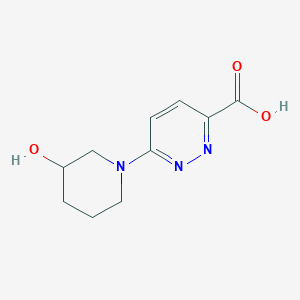
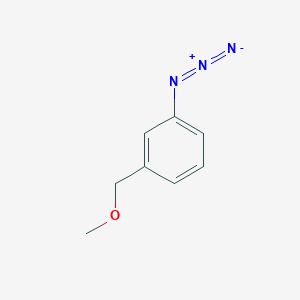
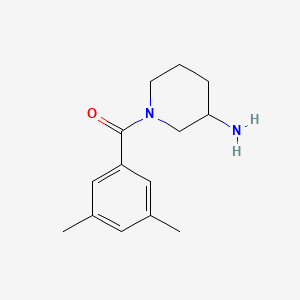

![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
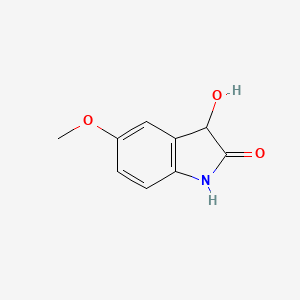
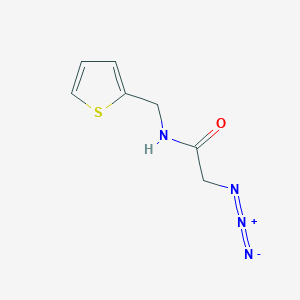
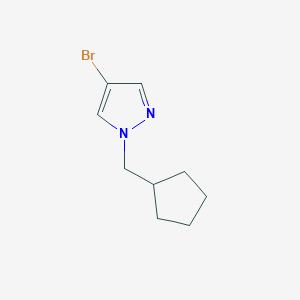
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)
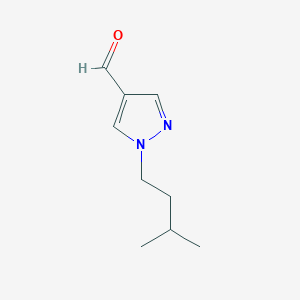


![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
